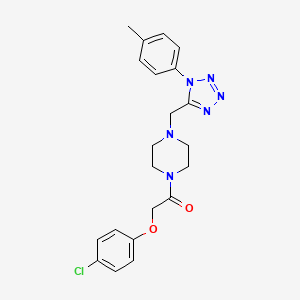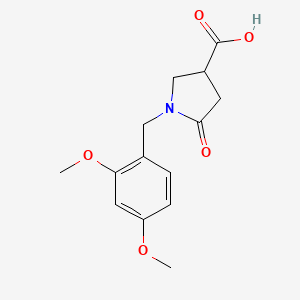
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Peptide Synthesis
- Scientific Field: Biochemistry, specifically peptide synthesis .
- Summary of the Application: 2,4-Dimethoxybenzyl (Dmb) is used as an acid-labile carboxamide protecting group for the reversible backbone modification of peptides . This means it protects certain parts of a peptide molecule during the synthesis process, and can be removed afterwards under acidic conditions.
- Methods of Application: Dmb is incorporated into Fmoc-Dmb amino acids or dipeptides (Fmoc-Xaa-DmbYaa-OH) during Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS). This process helps prevent aggregation and facilitates the elongation of the peptide .
Application in Plant Growth Regulation
- Scientific Field: Botany, specifically plant growth regulation .
- Summary of the Application: A series of novel C-3-OH substituted gibberellin derivatives bearing an amide group were designed and synthesized from the natural product gibberellic acid (GA3). These compounds were tested for their activities on the plant growth regulation of rice and Arabidopsis .
- Methods of Application: The compounds were applied to rice and Arabidopsis plants, and their effects on plant growth were evaluated in vivo .
- Results or Outcomes: Among these compounds, two (referred to as 10d and 10f in the study) exhibited appreciable inhibitory activities on rice (48.6% at 100 μmol/L) and Arabidopsis (41.4% at 100 μmol/L), respectively .
Application in Oxidation Reactions
- Scientific Field: Organic Chemistry, specifically oxidation reactions .
- Summary of the Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results or Outcomes: The use of DDQ in these reactions can lead to the synthesis of valuable natural products and organic compounds .
Application in Protecting Groups in Organic Synthesis
- Scientific Field: Organic Chemistry, specifically the use of protecting groups in organic synthesis .
- Summary of the Application: Protecting groups like the Bn group are widely used in sugar and nucleoside chemistry . They protect reactive sites in a molecule during synthesis and can be removed afterwards.
- Methods of Application: The protecting group is incorporated into the molecule during synthesis, and can be removed afterwards under certain conditions .
- Results or Outcomes: The use of protecting groups can prevent unwanted side reactions and improve the efficiency and yield of the synthesis process .
Application in Electrophilic Addition Reactions
- Scientific Field: Organic Chemistry, specifically electrophilic addition reactions .
- Summary of the Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results or Outcomes: The use of DDQ in these reactions can lead to the synthesis of valuable natural products and organic compounds .
Application in the Synthesis of cis-2-Octene
- Scientific Field: Organic Chemistry, specifically the synthesis of cis-2-octene .
- Summary of the Application: Protecting groups like the Bn group are widely used in sugar and nucleoside chemistry . They protect reactive sites in a molecule during synthesis and can be removed afterwards.
- Methods of Application: The protecting group is incorporated into the molecule during synthesis, and can be removed afterwards under certain conditions .
- Results or Outcomes: The use of protecting groups can prevent unwanted side reactions and improve the efficiency and yield of the synthesis process .
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

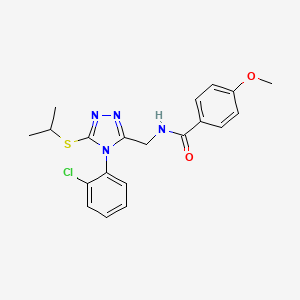
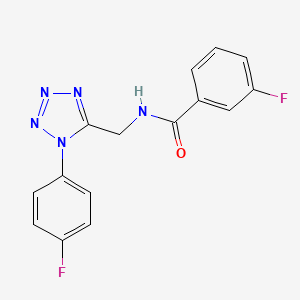
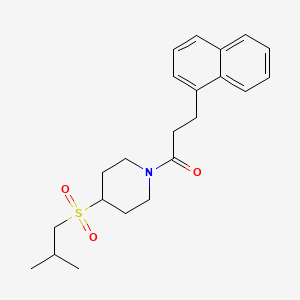
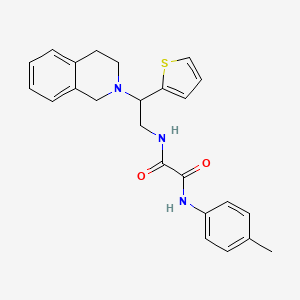
![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)
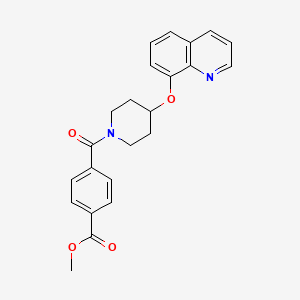
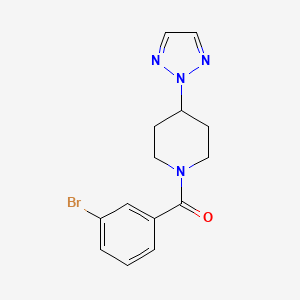
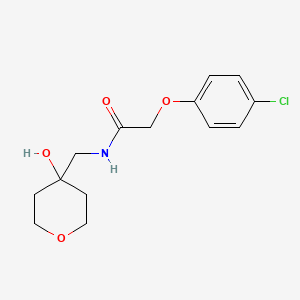
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)
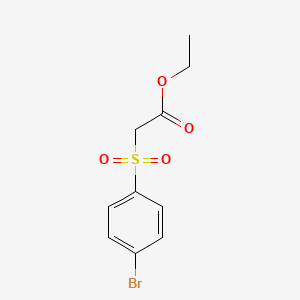
![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)
![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
